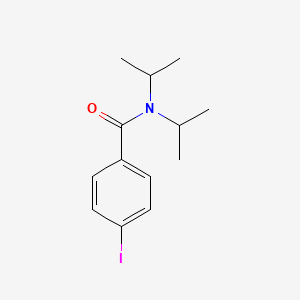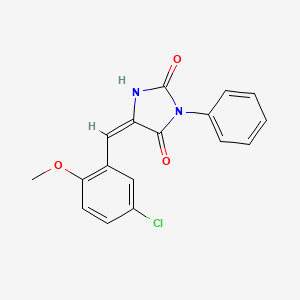
4-(acetylamino)-N-(4-bromophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-(4-bromophenyl)benzamide, also known as ABP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves its binding to the catalytic domain of PARPs, thereby inhibiting their activity. This leads to the accumulation of DNA damage in cancer cells, which in turn sensitizes them to chemotherapy drugs.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(4-bromophenyl)benzamide has been found to exhibit selective inhibition of PARP-1 and PARP-2 enzymes, which are involved in DNA repair and maintenance of genomic stability. This leads to the accumulation of DNA damage in cancer cells, which in turn triggers apoptosis or programmed cell death. 4-(acetylamino)-N-(4-bromophenyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its high selectivity for PARP-1 and PARP-2 enzymes, which makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. However, one of the limitations of 4-(acetylamino)-N-(4-bromophenyl)benzamide is its relatively low potency, which may require higher concentrations for achieving significant inhibition of PARPs.
Direcciones Futuras
There are several potential future directions for research on 4-(acetylamino)-N-(4-bromophenyl)benzamide. One area of interest is the development of more potent analogs of 4-(acetylamino)-N-(4-bromophenyl)benzamide with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of 4-(acetylamino)-N-(4-bromophenyl)benzamide in combination with other chemotherapy drugs for the treatment of cancer. Additionally, the role of PARPs in other biological processes such as neurodegeneration and aging could also be explored using 4-(acetylamino)-N-(4-bromophenyl)benzamide as a tool.
In conclusion, 4-(acetylamino)-N-(4-bromophenyl)benzamide is a promising compound with potential applications in cancer research. Its selective inhibition of PARP enzymes makes it a valuable tool for studying the role of these enzymes in DNA repair and cancer biology. Further research is needed to explore its full therapeutic potential and to develop more potent analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-(acetylamino)-N-(4-bromophenyl)benzamide involves the reaction of 4-bromobenzoyl chloride with N-acetylanthranilic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(acetylamino)-N-(4-bromophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(acetylamino)-N-(4-bromophenyl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent inhibitory activity against a class of enzymes called PARPs (Poly ADP-ribose polymerases) which play a critical role in DNA repair. Inhibition of PARPs has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
4-acetamido-N-(4-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-2-11(3-7-13)15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLJITWPBLARDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)



![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)



![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

